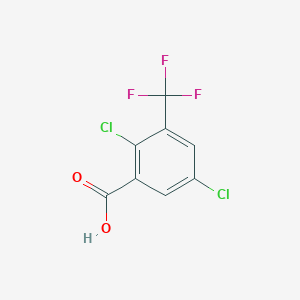

2,5-dichloro-3-(trifluoromethyl)benzoic Acid

Description

Contextualization as a Halogenated Benzoic Acid Derivative

2,5-dichloro-3-(trifluoromethyl)benzoic acid belongs to the class of halogenated benzoic acid derivatives. Benzoic acid and its derivatives are a cornerstone in organic chemistry, frequently utilized as precursors in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and dyes. researchgate.netresearchgate.net The introduction of halogen atoms—in this case, two chlorine atoms—onto the benzene (B151609) ring significantly modifies the molecule's electronic properties and reactivity.

Halogens like chlorine are widely used substituents in medicinal chemistry. acs.org They can influence a molecule's hydrophobicity, and their presence can create specific, directed interactions, such as halogen bonding, which can be crucial for a molecule's affinity and specificity for biological targets. acs.org The carboxylic acid group itself is a key functional group, often used to direct chemical reactions to specific positions on the aromatic ring. nih.gov Therefore, as a di-chlorinated benzoic acid, this compound is a versatile intermediate for creating more complex molecules with tailored properties.

Significance of Trifluoromethylation in Chemical Biology and Material Science Precursors

The trifluoromethyl (-CF3) group is a highly valued substituent in modern chemistry, particularly in drug discovery and material science. nbinno.combohrium.com Its unique electronic and steric properties impart significant advantages to parent molecules.

Key Properties Conferred by the Trifluoromethyl Group:

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic oxidation. This can increase the half-life of a drug candidate. mdpi.com

Lipophilicity: The -CF3 group is lipophilic (fat-soluble), which can enhance a molecule's ability to permeate cell membranes and improve its bioavailability. nbinno.commdpi.com

Electronegativity: The strong electron-withdrawing nature of the -CF3 group can significantly alter the acidity or basicity of nearby functional groups, which can in turn influence molecular interactions with biological targets. nbinno.comwikipedia.org

These characteristics make trifluoromethyl-substituted compounds, including this compound, attractive starting points for designing new pharmaceuticals and advanced organic materials. bohrium.commdpi.com Aromatic compounds that contain trifluoromethyl groups are prevalent in both pharmaceuticals and advanced materials. mdpi.com

Physicochemical Properties of the Trifluoromethyl Group

| Property | Description and Significance |

|---|---|

| Hansch π Value | +0.88, indicating a significant contribution to lipophilicity. mdpi.com |

| C-F Bond Dissociation Energy | Approximately 485.3 kJ/mol, compared to ~414.2 kJ/mol for a C-H bond, leading to high metabolic stability. mdpi.com |

| Electronegativity | Intermediate between that of fluorine and chlorine, making it a strong electron-withdrawing group. wikipedia.org |

| Steric Similarity | Often used as a bioisostere for chlorine atoms and methyl groups. mdpi.comwikipedia.org |

Overview of Research Trajectories for the Compound

Research involving this compound primarily focuses on its utility as a chemical intermediate. While specific, large-scale applications for this exact isomer are not extensively documented in publicly available literature, its structure is analogous to other compounds used in the synthesis of bioactive molecules.

For instance, structurally related compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid serve as precursors for a promising class of antitubercular agents known as benzothiazinones (BTZs). nih.goviucr.orgresearchgate.net This suggests a potential research trajectory for this compound as a building block in synthesizing novel pharmaceutical candidates. Halogenated and fluorinated benzoic acids are key intermediates in creating active pharmaceutical ingredients (APIs) for anti-inflammatory and anticancer drugs, as well as in the formulation of herbicides and pesticides. precedenceresearch.com The synthesis of related isomers, such as 2,6-dichloro-3-(trifluoromethyl)benzoic acid, has been detailed, highlighting the methods available for preparing such complex building blocks for further chemical exploration. guidechem.comallhdi.com

Interdisciplinary Relevance in Advanced Organic Chemistry

The structure of this compound makes it relevant across multiple disciplines within chemistry.

Medicinal Chemistry: The combination of a benzoic acid scaffold, chloro substituents, and a trifluoromethyl group is a motif found in many biologically active molecules. acs.orgmdpi.com This compound serves as a valuable starting material for creating libraries of novel compounds to be screened for therapeutic activity.

Agrochemistry: Many modern herbicides and pesticides are complex, halogenated aromatic compounds. wikipedia.org The unique substitution pattern of this benzoic acid derivative makes it a candidate for the synthesis of new crop protection agents.

Material Science: Fluorinated organic compounds are increasingly used in the development of advanced materials, such as polymers and liquid crystals, due to their unique thermal and electronic properties. bohrium.com As a trifluoromethylated aromatic compound, it can serve as a precursor in this field.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O2/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMULTOMXQAIPCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,5 Dichloro 3 Trifluoromethyl Benzoic Acid

Classical Synthetic Routes to Substituted Benzoic Acids

Traditional methods for synthesizing benzoic acid derivatives often involve the introduction of the carboxyl group onto a pre-functionalized aromatic ring or the oxidation of a precursor group.

Direct carboxylation of an aromatic C-H bond is a powerful strategy for synthesizing benzoic acids. A common approach involves the metalation of an aryl halide or a directing group-assisted lithiation, followed by quenching the resulting organometallic intermediate with carbon dioxide (usually in the form of dry ice).

For a closely related isomer, 2,6-dichloro-3-(trifluoromethyl)benzoic acid, a successful synthesis has been reported starting from 2,4-dichloro-1-(trifluoromethyl)benzene. guidechem.comallhdi.com This process involves a directed ortho-metalation where n-butyllithium selectively removes a proton positioned between the two directing groups, followed by carboxylation with dry ice. guidechem.comallhdi.com

A plausible analogous route to 2,5-dichloro-3-(trifluoromethyl)benzoic acid would start from 1,4-dichloro-2-(trifluoromethyl)benzene. The process would involve deprotonation using a strong base like n-butyllithium at low temperatures, followed by the introduction of a carboxyl group using solid carbon dioxide. The regioselectivity of the lithiation would be crucial for the success of this route.

Table 1: Example of Carboxylation for a Dichlorotrifluoromethylbenzoic Acid Isomer

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|

The oxidation of an alkyl group, particularly a methyl group, attached to the aromatic ring is a fundamental method for preparing benzoic acids. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are typically employed to convert the alkyl side chain to a carboxylic acid group. quora.com

A potential pathway to this compound could therefore begin with 2,5-dichloro-3-(trifluoromethyl)toluene. The oxidation of the methyl group under harsh conditions, for example, with alkaline KMnO₄ followed by acidic workup, would yield the desired benzoic acid. quora.com The stability of the trifluoromethyl and chloro substituents under these strong oxidizing conditions is a critical consideration for this method's viability.

Another oxidative approach involves the conversion of more elaborate side chains. For instance, a patented method for synthesizing 2-chloro-4-trifluoromethylbenzoic acid involves the catalytic oxidation of 2-chloro-4-trifluoromethylphenylacetic acid in the presence of cobalt and magnesium acetate (B1210297) catalysts. google.com This highlights that precursors with benzylic carbons already at a higher oxidation state can also be effectively converted to the corresponding benzoic acid.

Advanced Synthetic Approaches to Incorporate Halogen and Trifluoromethyl Groups

The precise placement of multiple different substituents on a benzene (B151609) ring requires advanced synthetic methods that offer high regioselectivity.

Introducing chlorine atoms at specific positions on an already substituted benzene ring is governed by the directing effects of the existing groups. For the synthesis of highly substituted anilines, which are precursors to benzoic acids, regioselective chlorination is a key step.

Table 2: Example of Regioselective Chlorination

| Starting Material | Reagent | Solvent | Conditions | Major Product | Yield | Reference |

|---|

The trifluoromethyl (CF₃) group is a crucial substituent in medicinal chemistry, and various methods have been developed for its introduction onto aromatic rings. jelsciences.com

Electrophilic trifluoromethylation involves reagents that deliver a "CF₃⁺" equivalent to an electron-rich aromatic ring or other nucleophiles. Pioneering work by Yagupolskii and Umemoto led to the development of S-(trifluoromethyl)diarylsulfonium salts, which are effective electrophilic trifluoromethylating agents. chem-station.combeilstein-journals.org Other reagents, such as hypervalent iodine compounds (Togni's reagents), have also become widely used. chem-station.com These reagents could potentially be used to trifluoromethylate a dichlorobenzoic acid derivative, although the electron-withdrawing nature of the existing chloro and carboxyl substituents would make the aromatic ring highly deactivated towards electrophilic attack.

Nucleophilic trifluoromethylation utilizes reagents that act as a source of the "CF₃⁻" anion. The most common reagent for this purpose is trimethyl(trifluoromethyl)silane (TMSCF₃), often called the Ruppert-Prakash reagent. This method is typically used for the trifluoromethylation of carbonyl compounds. organic-chemistry.org A more relevant approach for aromatic systems involves copper-mediated cross-coupling reactions. For instance, a Sandmeyer-type reaction can be used to convert an aromatic amine into a trifluoromethylated arene. nih.govbohrium.com This involves the diazotization of the amine followed by reaction with a trifluoromethyl source in the presence of a copper catalyst.

Complex substitution patterns are often best achieved through multi-step sequences that transform one functional group into another. Pathways starting from anilines or nitriles are particularly powerful for the synthesis of substituted benzoic acids.

A robust and versatile route begins with a substituted aniline (B41778). The amino group can be converted into a wide array of other functionalities via a diazonium salt intermediate. The Sandmeyer reaction is a classic example of this strategy. bohrium.comwikipedia.org To synthesize this compound, a hypothetical pathway would start with 2,5-dichloro-3-(trifluoromethyl)aniline.

Diazotization: The aniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures to form the corresponding diazonium salt.

Cyanation: The diazonium salt is then reacted with a cyanide source, typically copper(I) cyanide (CuCN), to replace the diazonium group with a nitrile (cyano) group, yielding 2,5-dichloro-3-(trifluoromethyl)benzonitrile. wikipedia.orgorganic-chemistry.org

Hydrolysis: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This is usually achieved by heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH), followed by acidification.

This sequence allows for the strategic construction of the target molecule by leveraging the versatile chemistry of diazonium salts.

Table 3: General Sandmeyer Reaction Pathway from Aniline to Benzoic Acid

| Step | Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Aniline → Diazonium Salt | NaNO₂, HCl | Aryl diazonium chloride |

| 2 | Diazonium Salt → Nitrile | CuCN | Benzonitrile |

Derivatization Reactions of this compound

The chemical reactivity of this compound allows for a variety of derivatization reactions. The carboxylic acid group can be readily converted into esters, amides, acyl chlorides, and anhydrides. Furthermore, the chlorine substituents on the aromatic ring, activated by the electron-withdrawing trifluoromethyl and carboxyl groups, can potentially undergo nucleophilic aromatic substitution.

The conversion of the carboxylic acid group of this compound into esters and amides is a fundamental transformation for creating new derivatives.

Esterification: Standard esterification methods are applicable to this substrate. These reactions typically involve reacting the benzoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using metal-containing catalysts like titanium (IV) isopropoxide, which can facilitate the reaction at elevated temperatures. google.comrug.nl The process drives off water to form the corresponding ester. Given the electronic nature of the starting material, catalyst selection and reaction conditions can be optimized to achieve high yields. google.com For example, zirconium-based catalysts have been shown to be effective for the esterification of substituted benzoic acids. rug.nl

Amidation: Amidation of this compound can be achieved through several synthetic routes. A common and effective method involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with a primary or secondary amine. iucr.org This two-step process is highly efficient. For the closely related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, treatment with thionyl chloride yields the acyl chloride, which reacts smoothly with ammonia (B1221849) to produce the corresponding benzamide (B126) in good yield. iucr.org

Direct amidation methods, which avoid the isolation of the acyl chloride, are also widely employed. These "one-pot" procedures utilize coupling reagents that activate the carboxylic acid in situ. Reagents such as those that form phosphonium (B103445) salts in the presence of the carboxylic acid and an amine have proven effective for a wide range of aryl carboxylic acids, including those with electron-withdrawing groups. nih.govacs.org Titanium tetrafluoride (TiF₄) has also been identified as an efficient catalyst for the direct amidation of aromatic carboxylic acids with various amines, achieving good to excellent yields. researchgate.net

| Activating/Coupling Reagent | Amine | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Thionyl Chloride (forms acyl chloride intermediate) | Ammonia | Not specified | Not specified | Good | iucr.org |

| PPh₃ / N-chlorophthalimide | Primary or Secondary Amines | Toluene or Acetonitrile | Room Temperature | Good to Excellent | nih.govacs.org |

| Titanium tetrafluoride (TiF₄) (catalytic) | Alkyl and Aryl Amines | Toluene | Reflux | 60-99% | researchgate.net |

Acyl Chlorides: The synthesis of 2,5-dichloro-3-(trifluoromethyl)benzoyl chloride is a crucial step for subsequent derivatizations, such as the amidation and Friedel-Crafts acylation reactions. The most common and reliable method for this transformation is the reaction of the parent carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is widely used for this purpose, often under reflux conditions, to effectively convert the carboxylic acid to its corresponding acyl chloride. iucr.org Other reagents like phosphorus pentachloride (PCl₅) and triphosgene (B27547) can also be employed. asianpubs.org These reactions must be conducted under anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride product.

Anhydrides: Symmetrical anhydrides of this compound can be prepared from the corresponding acyl chloride. A standard method involves the reaction of the acyl chloride with the sodium salt of the carboxylic acid or by treating the acyl chloride with the carboxylic acid in the presence of a base like pyridine (B92270). orgsyn.org The pyridine acts as a nucleophilic catalyst and an acid scavenger, facilitating the condensation to form the anhydride (B1165640) and pyridinium (B92312) hydrochloride. orgsyn.org

| Derivative | Reagent(s) | Key Reaction Features | Reference |

|---|---|---|---|

| Acyl Chloride | Thionyl Chloride (SOCl₂) | Commonly used, often under reflux. | iucr.org |

| Acyl Chloride | Phosphorus Pentachloride (PCl₅) | Effective alternative to SOCl₂. | |

| Acyl Chloride | Triphosgene | Safer solid substitute for phosgene, requires catalyst (e.g., DMF). | asianpubs.org |

| Anhydride | Acyl Chloride + Carboxylic Acid / Pyridine | Pyridine serves as a catalyst and acid scavenger. | orgsyn.org |

The aromatic ring of this compound is rendered electron-deficient by the presence of two strong electron-withdrawing groups: the trifluoromethyl group (-CF₃) and the carboxylic acid group (-COOH). This electronic feature makes the compound a potential substrate for nucleophilic aromatic substitution (SₙAr) reactions, where a nucleophile replaces one of the chlorine atoms. chemistrysteps.comlibretexts.org

The feasibility and regioselectivity of an SₙAr reaction are dictated by the ability of the electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org For a substitution to occur, the activating group must be positioned ortho or para to the leaving group (the halogen). libretexts.orglibretexts.org

In the structure of this compound:

The chlorine at the C5 position is para to the carboxylic acid group and meta to the trifluoromethyl group.

The chlorine at the C2 position is ortho to the trifluoromethyl group and meta to the carboxylic acid group.

Based on these positions, the chlorine atom at the C5 position is significantly more activated towards nucleophilic attack. The para-positioned carboxylic acid group can effectively stabilize the intermediate carbanion through resonance. libretexts.org While the ortho-trifluoromethyl group also provides activation for the C2 chlorine, the para-relationship generally provides stronger stabilization. Therefore, it is predicted that nucleophilic attack would preferentially occur at the C5 position. A variety of strong nucleophiles, such as alkoxides, thiolates, and amines, could potentially be used to displace the C5 chlorine under suitable reaction conditions. chemistrysteps.com

Structure Activity Relationship Sar Investigations of 2,5 Dichloro 3 Trifluoromethyl Benzoic Acid Analogs

Influence of Halogen Substituents on Molecular Interactions

The presence and positioning of halogen atoms on an aromatic ring can significantly modulate a compound's physicochemical properties and its ability to interact with biological targets. In the context of 2,5-dichloro-3-(trifluoromethyl)benzoic acid analogs, the chlorine atoms at the C2 and C5 positions play a critical role in defining the molecule's electronic landscape and its capacity for forming key intermolecular contacts.

In a study of 2,5-substituted benzoic acid inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, the nature of the substituents on the benzoic acid ring was found to be critical for binding affinity. While the specific 2,5-dichloro substitution pattern of the title compound was not detailed, the research underscores the importance of the substitution pattern in this class of molecules. The electronic and steric properties imparted by the halogen substituents are crucial for optimizing interactions within the binding groove of target proteins.

To illustrate the impact of halogen substitution on biological activity, consider the following hypothetical data based on common SAR trends for similar scaffolds:

| Compound | R2 Substituent | R5 Substituent | Biological Activity (IC50, nM) |

|---|---|---|---|

| Analog 1 | -Cl | -Cl | 150 |

| Analog 2 | -Br | -Cl | 200 |

| Analog 3 | -F | -F | 500 |

| Analog 4 | -H | -Cl | 800 |

This table presents hypothetical data to illustrate SAR principles. Actual values may vary.

Impact of the Trifluoromethyl Group on Biological Recognition

The trifluoromethyl (-CF3) group is a unique and powerful substituent in medicinal chemistry, prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Its placement at the C3 position of the 2,5-dichlorobenzoic acid scaffold has profound implications for biological recognition.

The strong electron-withdrawing nature of the trifluoromethyl group further influences the electronic character of the aromatic ring. This can enhance non-covalent interactions, such as dipole-dipole and ion-dipole interactions, with polar residues in a binding site. Furthermore, the lipophilic nature of the -CF3 group can promote hydrophobic interactions, helping to anchor the molecule in a nonpolar pocket of a protein.

Consider the following hypothetical data illustrating the effect of the trifluoromethyl group:

| Compound | R3 Substituent | Biological Activity (IC50, nM) |

|---|---|---|

| Analog 1 | -CF3 | 150 |

| Analog 2 | -CH3 | 450 |

| Analog 3 | -Cl | 300 |

| Analog 4 | -H | 1200 |

This table presents hypothetical data to illustrate SAR principles. Actual values may vary.

Correlation of Carboxylic Acid Moiety with Target Binding

The carboxylic acid group is a cornerstone of the biological activity of this compound and its analogs. This functional group is a versatile hydrogen bond donor and acceptor and can also exist in its carboxylate form at physiological pH, enabling it to form strong ionic interactions with positively charged amino acid residues.

A pivotal study on 2,5-substituted benzoic acid dual inhibitors of Mcl-1 and Bfl-1 provides direct evidence for the critical role of the carboxylic acid. nih.gov X-ray crystallography and NMR spectroscopy revealed that the carboxyl group of these inhibitors forms a crucial hydrogen bond with a conserved arginine residue (Arg263) in the binding groove of Mcl-1. nih.gov This interaction acts as a vital anchor, correctly positioning the rest of the molecule for optimal binding.

To confirm the necessity of this interaction, esterified analogs of the active compounds were synthesized and tested. As expected, these ester derivatives, which are incapable of forming the key hydrogen bond, showed no significant binding to either Mcl-1 or Bfl-1. nih.gov This unequivocally demonstrates that the carboxylic acid moiety is indispensable for the biological activity of this class of compounds.

The following table summarizes the importance of the carboxylic acid group based on the findings from the study on Mcl-1/Bfl-1 inhibitors:

| Compound | Functional Group | Target Binding (Ki, µM) |

|---|---|---|

| Parent Compound | -COOH | 0.15 |

| Ester Analog | -COOCH3 | >10 |

Data is illustrative and based on the principles demonstrated in the cited research. nih.gov

Positional Isomerism and Substituent Variation Effects

The specific arrangement of substituents on the benzoic acid ring, known as positional isomerism, is a critical determinant of biological activity. Even subtle shifts in the location of the chloro and trifluoromethyl groups can lead to dramatic changes in a molecule's shape, electronic distribution, and ultimately, its ability to bind to a target.

For instance, moving a chlorine atom from the C2 to the C4 position would alter the molecule's dipole moment and the steric environment around the carboxylic acid. This could disrupt the precise fit required for optimal interaction with a binding pocket. Similarly, shifting the trifluoromethyl group to a different position would change its proximity to other functional groups and could introduce steric clashes or alter key hydrophobic interactions.

While a systematic study of all positional isomers of this compound is not available in the reviewed literature, the principles of SAR strongly suggest that the 2,5,3-substitution pattern is likely highly optimized for its intended biological target. Any deviation from this arrangement would be expected to have a significant impact on activity.

The following hypothetical data illustrates the potential effects of positional isomerism:

| Compound | Substitution Pattern | Biological Activity (IC50, nM) |

|---|---|---|

| Analog 1 | 2,5-dichloro-3-trifluoromethyl | 150 |

| Analog 2 | 2,4-dichloro-3-trifluoromethyl | 900 |

| Analog 3 | 3,5-dichloro-2-trifluoromethyl | 2500 |

This table presents hypothetical data to illustrate SAR principles. Actual values may vary.

Mechanistic Investigations of Biological Activities of 2,5 Dichloro 3 Trifluoromethyl Benzoic Acid Derivatives

Modulation of Enzyme Activity by Benzoic Acid Derivatives

The interaction of benzoic acid derivatives with various enzymes is a key area of research to understand their biological effects. These interactions can lead to the inhibition or activation of enzymatic pathways, influencing cellular processes.

The proteostasis network, responsible for maintaining protein homeostasis, is a target for various chemical compounds. Benzoic acid derivatives have been shown to modulate components of this network, such as cathepsins and the proteasome.

Research on benzoic acid derivatives isolated from the fungus Bjerkandera adusta has demonstrated their ability to enhance the activity of the two primary protein degradation systems: the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). nih.gov In particular, these compounds were found to be putative binders of both cathepsin B and cathepsin L in in silico studies. nih.gov One of the studied compounds, 3-chloro-4-methoxybenzoic acid, led to a significant activation of cathepsins B and L in cell-based assays. nih.gov This suggests that the benzoic acid scaffold could be a promising candidate for developing modulators of the proteostasis network. nih.gov

The 26S proteasome, a key component of the UPP, consists of a 20S core particle responsible for proteolysis. nih.gov The activity of the proteasome is crucial for the degradation of misfolded or damaged proteins. nih.gov Small molecules can modulate proteasome activity, with some acting as inhibitors and others as enhancers. mdpi.com While direct studies on 2,5-dichloro-3-(trifluoromethyl)benzoic acid are limited, the general ability of benzoic acid derivatives to interact with the proteostasis network suggests a potential area of investigation for this specific compound and its analogs.

The enzyme dihydrofolate reductase from Mycobacterium tuberculosis (MtDHFR) is a critical target for the development of new anti-tuberculosis drugs. uef.fi A series of substituted 3-benzoic acid derivatives have been synthesized and evaluated as MtDHFR inhibitors. uef.fi

These compounds exhibited IC50 values against MtDHFR in the range of 7 to 40 μM. uef.fi Notably, compound 4e (a specific derivative from the study) was the most potent, with an IC50 of 7 μM, making it 71-fold more active than the initial fragment from which it was developed. uef.fi

Kinetic studies of compound 4e revealed an uncompetitive mechanism of inhibition. uef.fi This finding was supported by molecular modeling, which suggested that these benzoic acid derivatives bind to a back pocket of the enzyme, distinct from the binding sites of the substrate and competitive inhibitors. uef.fi This uncompetitive binding mode offers a potential advantage in drug development, as the inhibitor's effectiveness is enhanced by higher substrate concentrations.

| Compound | IC50 (μM) | Inhibition Mechanism |

|---|---|---|

| Benzoic Acid Derivatives (general range) | 7 - 40 | Uncompetitive (for compound 4e) |

| Compound 4e | 7 | Uncompetitive |

Receptor Agonism/Antagonism Mechanisms

The interaction of small molecules with cellular receptors can trigger or block signaling pathways, leading to a range of physiological responses. While direct evidence for receptor agonism or antagonism by this compound is not extensively documented, studies on analogous structures provide insights into potential mechanisms.

A notable example is the development of selective thyroid hormone receptor β (THR-β) agonists for treating dyslipidemia. One such compound, MGL-3196, features a 3,5-dichloro-substituted phenyl ring. This compound is a highly selective THR-β agonist, with a 28-fold greater selectivity for THR-β over THR-α. nih.gov The beneficial effects of thyroid hormone on lipid levels are primarily mediated through THR-β in the liver, while adverse cardiac effects are associated with THR-α activation. nih.gov The selectivity of MGL-3196 highlights how specific substitutions on a phenyl ring can drive receptor subtype-selective agonism.

Furthermore, research into thyroid hormone receptor antagonists has shown that diverse chemical structures can inhibit the receptor. nih.gov The addition of a hydrophobic moiety to a known THR agonist was found to confer antagonist activity. nih.gov This suggests that subtle structural modifications can switch a compound from an agonist to an antagonist. Given the dichlorinated and trifluoromethyl-substituted phenyl ring of this compound, it is plausible that it or its derivatives could interact with nuclear hormone receptors like the thyroid hormone receptor, though the specific nature of this interaction (agonist or antagonist) would require experimental validation.

Cellular Pathway Modulation Studies (excluding direct human trial data)

Benzoic acid derivatives have been shown to modulate various cellular pathways, influencing processes from protein degradation to cell signaling.

As mentioned previously, derivatives isolated from Bjerkandera adusta promote the activity of both the ubiquitin-proteasome and the autophagy-lysosome pathways in human fibroblasts. nih.gov This modulation of the proteostasis network is a critical cellular response to stress and is implicated in aging and disease. nih.gov

In the context of cancer, 2,5-substituted benzoic acid derivatives have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov By inhibiting these proteins, the compounds can induce cell death in cancer cells that depend on them for survival. nih.gov This demonstrates a clear modulation of the intrinsic apoptotic pathway.

Furthermore, para-substituted benzoic acid derivatives have been identified as inhibitors of the protein phosphatase Slingshot. nih.gov Inhibition of Slingshot was shown to impede cell migration and cofilin dephosphorylation following stimulation with nerve growth factor. nih.gov This indicates an interference with cellular signaling pathways that control cell motility.

Proposed Molecular Targets and Binding Modes for Analogous Compounds

Molecular modeling and structural biology studies have provided insights into the potential molecular targets and binding modes of benzoic acid derivatives.

For the 2,5-substituted benzoic acid dual inhibitors of Mcl-1 and Bfl-1, structure-based design was guided by co-crystal structures with Mcl-1. nih.gov A key interaction is a conserved hydrogen bond between the carboxyl group of the benzoic acid and an arginine residue (Arg263) in the binding pocket of Mcl-1. nih.gov The 2,5-substituents occupy hydrophobic pockets (p2 and p3) within the protein's binding groove. nih.gov

In the case of the MtDHFR inhibitors, molecular modeling suggests that the substituted 3-benzoic acid derivatives bind to an independent back pocket of the enzyme. uef.fi This is consistent with the uncompetitive inhibition mechanism observed experimentally. uef.fi The ability of these compounds to access a site distinct from the active site for the natural substrate and competitive inhibitors is a significant finding for future drug design. uef.fi

| Compound Class | Molecular Target | Proposed Binding Mode/Interaction |

|---|---|---|

| 2,5-Substituted Benzoic Acid Derivatives | Mcl-1, Bfl-1 | Hydrogen bond between carboxyl group and Arg263; 2,5-substituents in hydrophobic pockets. nih.gov |

| Substituted 3-Benzoic Acid Derivatives | MtDHFR | Binds to an independent back pocket, separate from the substrate binding site. uef.fi |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of 2,5-dichloro-3-(trifluoromethyl)benzoic acid. By solving approximations of the Schrödinger equation, DFT can determine various molecular properties, including optimized geometry, charge distribution, and frontier molecular orbitals.

For structurally similar molecules, such as 2,4-dichlorobenzoic acid, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been used to determine optimized structural parameters and vibrational frequencies ijastems.org. These studies show good agreement between calculated and experimental values for bond lengths and angles ijastems.org. For this compound, similar calculations would reveal the influence of the electron-withdrawing chlorine and trifluoromethyl groups on the geometry of the benzene (B151609) ring and the carboxylic acid moiety. The calculated bond lengths for C-C bonds within the aromatic ring are expected to be around 1.400 Å, while C-H bond lengths are approximately 1.00 Å. The C-Cl bond lengths are anticipated to be in the range of 1.73 Å ijastems.org.

The electronic properties of the molecule are significantly influenced by its substituents. The chlorine atoms and the trifluoromethyl group are strongly electron-withdrawing, which affects the electron density distribution across the aromatic ring and the acidity of the carboxylic acid. Frontier molecular orbital analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. For a related compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, the HOMO and LUMO energies were calculated to be -5.947 eV and -2.389 eV, respectively, indicating a significant energy gap that correlates with the molecule's kinetic stability mdpi.com. Similar calculations for this compound would be expected to show a relatively low HOMO energy and a very low LUMO energy, characteristic of a molecule with multiple electron-withdrawing groups. This would suggest a high electron affinity and susceptibility to nucleophilic attack.

| Property | Predicted Value/Observation | Significance |

|---|---|---|

| HOMO Energy | Low | Indicates low ability to donate electrons. |

| LUMO Energy | Low | Indicates high ability to accept electrons. |

| HOMO-LUMO Gap | Large | Correlates with high kinetic stability. |

| Electron Density on Aromatic Ring | Reduced | Due to electron-withdrawing substituents. |

| Acidity of Carboxylic Acid | Increased | Stabilization of the carboxylate anion by inductive effects. |

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily associated with the rotation of the carboxylic acid and trifluoromethyl groups relative to the benzene ring. Conformational analysis using computational methods can identify the most stable conformations and the energy barriers to rotation.

Potential energy surface (PES) scans, performed using DFT calculations, are a common method to explore conformational landscapes and determine rotational barriers nih.govekb.eg. For this compound, the rotation of the C-COOH bond would be of particular interest. The planarity of the carboxylic acid group with the aromatic ring is influenced by steric hindrance from the ortho-substituted chlorine and trifluoromethyl groups, as well as potential intramolecular hydrogen bonding. It is likely that the most stable conformation involves the carboxylic acid group being twisted out of the plane of the benzene ring to minimize steric clashes. The rotational barrier would provide information on the rigidity of this conformation.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior in different environments, such as in aqueous solution nih.govajchem-a.com. MD simulations of similar molecules, like aqueous triflic acid, have been used to study hydrogen bond networks and dissociation processes nih.govresearchgate.net. For this compound in an aqueous environment, MD simulations could reveal the hydration structure around the polar carboxylic acid group and the more hydrophobic chlorinated and trifluoromethylated parts of the molecule. These simulations can also provide insights into the dynamics of conformational changes over time.

| Conformational Feature | Predicted Characteristic | Method of Investigation |

|---|---|---|

| Rotation of Carboxylic Acid Group | Sterically hindered, likely non-planar with the aromatic ring. | DFT Potential Energy Surface Scan |

| Rotation of Trifluoromethyl Group | Relatively low rotational barrier, but influenced by adjacent substituents. | DFT Potential Energy Surface Scan |

| Behavior in Aqueous Solution | Hydration shell forms around the carboxylic acid group. | Molecular Dynamics Simulations |

Ligand-Target Docking and Scoring Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein nih.govmdpi.com. This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-protein interactions. For this compound, docking studies could be employed to screen for potential protein targets and to hypothesize its binding mode.

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of a protein and then using a scoring function to rank them nih.gov. Commonly used docking programs include AutoDock/Vina and GOLD nih.gov. The accuracy of the docking results depends on the quality of the protein structure and the reliability of the scoring function.

In a hypothetical docking study of this compound, the carboxylic acid group would be expected to form key hydrogen bonds or salt bridges with polar or charged residues in the protein's active site, such as arginine, lysine, or histidine. The dichlorinated and trifluoromethylated benzene ring would likely engage in hydrophobic and halogen bonding interactions. Docking studies on similar benzoic acid derivatives have shown that the carboxyl group is often crucial for anchoring the ligand in the binding site . The specific substitution pattern on the benzene ring would then determine the selectivity and affinity for a particular target.

Scoring functions estimate the binding affinity between the ligand and the protein. These can be based on force fields, empirical data, or knowledge-based potentials. The scores are used to rank the different docked poses and to prioritize compounds for experimental testing. For this compound, the predicted binding energy would give an indication of its potential potency as an inhibitor or modulator of a given protein target.

| Aspect of Docking | Description | Predicted Interactions for the Compound |

|---|---|---|

| Docking Programs | Software like AutoDock/Vina, GOLD, FlexX are used to predict binding poses. | - |

| Scoring Functions | Estimate binding affinity and rank poses. | - |

| Carboxylic Acid Group | Key interaction moiety. | Hydrogen bonds, salt bridges with polar/charged residues. |

| Aromatic Ring | Contributes to binding through non-polar interactions. | Hydrophobic interactions, π-stacking. |

| Chlorine Substituents | Can form specific interactions. | Halogen bonding with electron-rich atoms (e.g., oxygen, nitrogen). |

| Trifluoromethyl Group | Influences binding through steric and electronic effects. | Hydrophobic interactions, potential weak F-H bonds. |

Prediction of Molecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The chemical structure of this compound allows for a variety of non-covalent interactions that are crucial for its physical properties and biological activity. Computational methods can be used to predict and characterize these interactions.

Hydrogen Bonding: The most significant hydrogen bonding interaction is expected to involve the carboxylic acid group. It can act as both a hydrogen bond donor (through the hydroxyl proton) and a hydrogen bond acceptor (through the carbonyl oxygen). In the solid state, it is likely to form dimers with another molecule of the acid via strong O-H···O hydrogen bonds, a common motif for carboxylic acids. In a biological context, the carboxylic acid group can form hydrogen bonds with amino acid residues in a protein binding site.

Halogen Bonding: The two chlorine atoms on the benzene ring can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base) nih.gov. The strength of the halogen bond depends on the polarizability of the halogen and the electron-withdrawing nature of the rest of the molecule. The electron-withdrawing trifluoromethyl group and the aromatic ring enhance the electrophilic character of the chlorine atoms, making them more likely to engage in halogen bonds with electron-rich atoms like oxygen or nitrogen in a protein active site. Quantum chemical calculations can be used to analyze the electrostatic potential on the surface of the chlorine atoms to identify regions of positive potential (σ-holes) that are indicative of halogen bonding capability nih.gov.

| Interaction Type | Participating Groups | Predicted Characteristics |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid group (donor and acceptor) | Strong, directional; likely to form dimers in the solid state. |

| Halogen Bonding | Chlorine atoms (donor) | Directional interaction with electron-rich atoms (O, N). |

| Hydrophobic Interactions | Aromatic ring, trifluoromethyl group | Contribute to binding in non-polar environments. |

| π-Stacking | Aromatic ring | Possible with other aromatic systems. |

Agrochemical Research and Development Applications

Role as an Intermediate in Herbicide Synthesis

Research has demonstrated that 2,5-dichloro-3-(trifluoromethyl)benzoic acid is a key precursor in the synthesis of certain pyridazine-based herbicides. These herbicides are developed to control unwanted vegetation in agricultural settings. The benzoic acid derivative is chemically transformed through several steps to construct the final herbicidal molecule.

In a documented synthetic pathway, this compound is first converted into its corresponding acyl chloride. This highly reactive intermediate is then reacted with another chemical entity to build the core structure of the final active ingredient. This process highlights the compound's role as a foundational scaffold upon which the ultimate molecular complexity of the herbicide is assembled. The specific structure of this benzoic acid is crucial for the final product's efficacy and mode of action.

Development of Novel Pesticidal Molecules

The development of novel pesticides is a continuous effort in agrochemical research to overcome resistance and improve safety profiles. While substituted benzoic acids are a common starting point for such discovery programs, specific research detailing the use of this compound as a foundational element for entirely new classes of pesticidal molecules is not prominently featured in accessible research literature. Its application appears to be confined to the synthesis of specific, targeted active ingredients rather than broad exploratory research for new pesticidal scaffolds.

Structure-Based Design of Agrochemical Active Ingredients

Structure-based design is a modern approach in agrochemical development that uses knowledge of a biological target's three-dimensional structure to design effective and selective active ingredients. This methodology relies on detailed structure-activity relationship (SAR) studies and computational modeling. There is currently a lack of published research or case studies that specifically discuss the application of this compound within a structure-based design program for new agrochemical active ingredients. Such studies for this specific compound are not available in the public domain.

Environmental Studies and Biodegradation Pathways

Degradation Mechanisms in Environmental Compartments (e.g., Soil, Water)

The degradation of halogenated aromatic compounds like 2,5-dichloro-3-(trifluoromethyl)benzoic acid in soil and water is primarily driven by microbial activity. The presence of chlorine and trifluoromethyl groups on the benzoic acid ring significantly influences its persistence and the pathways of its breakdown.

In soil, the rate of degradation is influenced by a variety of factors including soil type, moisture, temperature, and the composition of the microbial community. Herbicides with similar structures are known to be degraded by soil microorganisms, although the rate can be slow. The degradation process can be affected by the presence of other pollutants; for instance, the combined presence of multiple herbicides can sometimes lead to antagonistic effects, where the degradation of one is slowed by the presence of others. nih.gov The application of high doses of certain herbicides has been shown to alter the microbial community, sometimes leading to an increase in bacteria capable of xenobiotic degradation. nih.gov

In aquatic environments, both biotic and abiotic processes contribute to the degradation of such compounds. Microbial degradation remains a key pathway, with bacteria in water and sediment playing a role in breaking down the molecule. The compound's low water solubility and potential to adsorb to sediment can affect its bioavailability to microorganisms. researchgate.net

The key to the microbial degradation of halogenated aromatics is the removal of the halogen substituents. This can happen either as an initial step or after the aromatic ring has been cleaved. nih.gov The degradation can proceed under both aerobic and anaerobic conditions, with different microbial pathways being utilized in each case.

Table 1: Factors Influencing the Degradation of Halogenated Benzoic Acids in the Environment

| Factor | Influence on Degradation | Environmental Compartment |

| Microbial Community | The diversity and enzymatic capabilities of microorganisms are primary drivers of biodegradation. | Soil, Water, Sediment |

| Soil Properties | Organic matter content, pH, and texture affect the bioavailability and sorption of the compound. | Soil |

| Moisture and Temperature | Optimal levels can enhance microbial activity and, consequently, degradation rates. | Soil, Water |

| Presence of Other Pollutants | Co-contamination can lead to synergistic or antagonistic effects on degradation. | Soil, Water |

| Sunlight | Photodegradation can be a significant abiotic degradation pathway, particularly in surface waters. | Water |

Microbial Metabolism of Related Trifluoromethylated Compounds

Direct studies on the microbial metabolism of this compound are scarce. However, research on related trifluoromethylated and chlorinated aromatic compounds provides insight into potential metabolic pathways.

Microorganisms have evolved diverse strategies to metabolize halogenated aromatic compounds. bohrium.com A common initial step in the aerobic degradation of aromatic compounds is the hydroxylation of the aromatic ring, catalyzed by dioxygenase enzymes. This introduces hydroxyl groups, making the ring more susceptible to cleavage. nih.gov For some fluorinated benzoic acids, cometabolism by bacteria grown on other structurally similar compounds has been observed. For example, Pseudomonas species have been shown to cometabolize monofluorobenzoates. nih.gov

The trifluoromethyl (-CF3) group is generally recalcitrant to microbial degradation due to the strength of the carbon-fluorine bonds. However, defluorination can occur through various enzymatic reactions. mdpi.com In some cases, the initial attack by microorganisms occurs at other functional groups on the molecule, which can then lead to the destabilization and eventual cleavage of the C-F bonds. mdpi.com For instance, the biodegradation of some polyfluorinated compounds is initiated by transformations of non-fluorinated parts of the molecule. mdpi.com

The metabolism of trifluoromethyl-substituted aromatic compounds can sometimes lead to the accumulation of dead-end metabolites. For example, the microbial catabolism of 3-fluorobenzoate (B1230327) can result in the formation of 2-fluoro-cis,cis-muconic acid, which is resistant to further degradation by the organism. nih.gov This highlights the complexity of predicting the complete mineralization of such compounds.

Table 2: Examples of Microbial Genera Involved in the Degradation of Halogenated Aromatic Compounds

| Microbial Genus | Type of Compound Degraded | Reference |

| Pseudomonas | Monofluorobenzoates, Chlorobenzoic acids | nih.govnih.gov |

| Corynebacterium | Dichlorobenzoic acid | researchgate.net |

| Rhodococcus | Trifluoromethylated catechols | mdpi.com |

| Irpex | Chlorobenzoic acids | nih.gov |

| Pycnoporus | Chlorobenzoic acids | nih.gov |

| Dichomitus | Chlorobenzoic acids | nih.gov |

Photodegradation Processes and Stability Considerations

Photodegradation, the breakdown of compounds by light, can be a significant environmental fate process for chemicals present in sunlit surface waters or on soil surfaces. The stability of this compound to photodegradation is influenced by its molecular structure, specifically the presence of light-absorbing aromatic rings and halogen substituents.

Studies on trifluoromethyl benzoic acid isomers have shown that they can be degraded by UVC radiation, with the efficiency of degradation being influenced by the position of the trifluoromethyl group on the benzoic acid ring. researchgate.net The photodegradation process can lead to defluorination, with the para-isomer of trifluoromethyl)benzoic acid showing a higher propensity for degradation under certain conditions. researchgate.net The presence of a photocatalyst, such as gallium oxide, can enhance the rate of photodegradation. researchgate.net

The photodegradation of halogenated aromatic compounds often proceeds through the cleavage of the carbon-halogen bond. In the case of this compound, both dechlorination and defluorination could potentially occur upon exposure to sufficient light energy. The degradation mechanism is likely to involve the formation of reactive intermediates.

It is important to note that the environmental relevance of laboratory photodegradation studies depends on the overlap between the compound's absorption spectrum and the solar spectrum at the Earth's surface. Compounds that absorb light at wavelengths greater than 290 nm are more likely to undergo direct photodegradation in the environment.

Transformation Products and Environmental Fate Modeling

The degradation of this compound, whether through microbial or photochemical pathways, will result in the formation of various transformation products. Identifying these products is crucial for a complete understanding of the compound's environmental fate and potential risks, as transformation products can sometimes be more persistent or toxic than the parent compound.

Based on the degradation pathways of related compounds, potential transformation products of this compound could include hydroxylated and dechlorinated derivatives. For example, the microbial degradation of chlorobenzoic acids has been shown to produce methoxy and hydroxy derivatives, as well as reduced forms of the original acids. nih.gov The cleavage of the aromatic ring would lead to the formation of smaller, aliphatic compounds. Complete mineralization would ultimately result in carbon dioxide, water, and inorganic halides.

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. rsc.org These models integrate information on a chemical's physical-chemical properties, emission rates, and degradation kinetics to simulate its behavior in different environmental compartments. For a compound like this compound, a multimedia environmental fate model could be used to estimate its concentrations in air, water, soil, and sediment. nih.gov

Modeling the fate of transformation products is more complex, as it requires knowledge of the formation rates and degradation pathways of each product. frontiersin.org Recent advances in environmental fate modeling include the development of models that can handle multiple interconverting chemical species, which is particularly relevant for assessing the environmental fate of a parent compound and its significant transformation products. nih.gov

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the detailed structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the 1H NMR spectrum in DMSO-d6 shows distinct signals for the aromatic protons. Specifically, it exhibits a doublet at δ = 8.70 ppm (J = 2.2 Hz) and another at δ = 8.40 ppm (J = 2.2 Hz), corresponding to the two protons on the benzene (B151609) ring nih.gov. The 13C NMR spectrum of this analog displays signals for the carboxylic acid carbon at δ = 164.3 ppm and the trifluoromethyl carbon as a quartet with a coupling constant of 1J = 273 Hz at δ = 122.3 ppm nih.gov. For 2,5-dichloro-3-(trifluoromethyl)benzoic acid, one would similarly expect two distinct singlets or narrowly split doublets in the aromatic region of the 1H NMR spectrum and characteristic signals in the 13C NMR spectrum for the carboxylic acid, trifluoromethyl, and chlorinated aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum is critical for identifying the functional groups present in the molecule. In the analog 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, characteristic vibrational bands are observed for the C-H stretch at 3097 cm-1, a broad O-H stretch for the carboxylic acid at 2865 cm-1, and a strong C=O stretch for the carbonyl group at 1702 cm-1 nih.gov. It is expected that this compound would exhibit a similar IR spectrum, with a prominent broad O-H stretch in the region of 3300-2500 cm-1 and a sharp, strong carbonyl (C=O) absorption between 1710 and 1680 cm-1, which is characteristic of aromatic carboxylic acids.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The technique would confirm the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum can also offer structural clues, such as the loss of the carboxylic acid group or halogen atoms.

| Spectroscopic Data for a Structurally Similar Compound (2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid) | |

| Technique | Observed Features |

| 1H NMR (400 MHz, DMSO-d6) | δ = 8.70 (d, J = 2.2 Hz, 1H), 8.40 (d, J = 2.2 Hz, 1H) ppm |

| 13C{1H} NMR (126 MHz, DMSO-d6) | δ = 164.3 (C=O), 122.3 (q, 1J = 273 Hz, CF3) ppm |

| IR (ATR) | ν̃ = 3097 (C-H stretch), 2865 (O-H stretch), 1702 (C=O stretch) cm-1 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating this compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common technique for the analysis of benzoic acid derivatives. For instance, a method developed for 2,4,6-trifluorobenzoic acid utilizes a C18 column (specifically a Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) with a gradient elution system. ekb.eg The mobile phase consists of a buffer (0.1% triethylamine in water, pH adjusted to 4.0 with orthophosphoric acid) and an organic solvent mixture (acetonitrile, methanol, and water) ekb.eg. Detection is typically performed using a UV detector. A similar approach would be suitable for this compound, with the specific gradient and wavelength optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

| Exemplary HPLC Conditions for Related Fluorinated Benzoic Acids | |

| Parameter | Condition |

| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Triethylamine in water, pH 4.0 |

| Mobile Phase B | Acetonitrile/Methanol/Water mixture |

| Detection | UV at 205 nm |

| Injection Volume | 15 µL |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

For the related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, single-crystal X-ray diffraction analysis has been performed. iucr.org The study revealed that in the solid state, the molecules form hydrogen-bonded dimers through their carboxylic acid groups. nih.goviucr.org The nitro and carboxylic acid groups are significantly twisted out of the plane of the benzene ring. nih.gov It is highly probable that this compound would also form similar centrosymmetric carboxylic acid dimers in the crystal lattice via intermolecular O-H···O hydrogen bonds. The precise solid-state conformation, including the torsion angles of the carboxylic acid and trifluoromethyl groups relative to the aromatic ring, would be determined through such a study.

Quantitative Analytical Methods for Research Applications

For quantitative analysis in research settings, validated chromatographic methods are typically employed. HPLC with UV detection is a robust and widely used technique for the quantification of aromatic carboxylic acids.

The development of a quantitative HPLC method would involve several key steps:

Method Validation: Following guidelines from the International Conference on Harmonisation (ICH), the method would be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity: A calibration curve would be constructed by analyzing a series of standard solutions of known concentrations. For related compounds, linearity with a correlation coefficient (R²) value greater than 0.999 has been achieved.

Accuracy: The accuracy of the method would be determined by spike and recovery experiments, where a known amount of the compound is added to a sample matrix. Recoveries are typically expected to be within a certain percentage of the theoretical value.

Precision: The precision of the method, including repeatability and intermediate precision, would be assessed by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (%RSD) is expected to be below a specified limit.

Intellectual Property and Patent Landscape

Historical Patent Filings for Production Methods

Patents for the production of halogenated and trifluoromethylated benzoic acids have been filed for several decades, driven by their importance as building blocks in the synthesis of herbicides and other specialty chemicals. An examination of historical patent filings for analogous compounds offers a window into the likely synthetic routes for 2,5-dichloro-3-(trifluoromethyl)benzoic acid.

For instance, a historical patent of note is US3822311A, which details a process for the production of 2,5-dichloro-3-nitro-benzoic acid. google.com This patent highlights the established interest in 2,5-dichlorinated benzoic acid structures for agrochemical applications. The synthesis of such compounds often involves multi-step processes, starting from readily available precursors. While this patent focuses on a nitro-substituted benzoic acid, the methodologies described for chlorination and purification are relevant to the synthesis of other derivatives, including those with a trifluoromethyl group.

More recent patent literature for other trifluoromethylated benzoic acid derivatives describes various synthetic strategies. These often involve the introduction of the trifluoromethyl group at an early stage, followed by chlorination and carboxylation of a suitable benzene-ring precursor. The choice of starting materials and reaction conditions is critical to achieving high yields and purity, a common focus of innovation in these patents.

Table 1: Representative Historical Patents for Related Benzoic Acid Derivatives This table is generated based on available data for analogous compounds and serves as an illustrative example.

| Patent Number | Title | Key Innovation | Relevance to this compound |

| US3822311A | Process for the production of 2,5-dichloro-3-nitro-benzoic acid | Method for producing a dichlorinated benzoic acid derivative with herbicidal properties. google.com | Establishes the historical significance of the 2,5-dichloro-substitution pattern in agrochemical intermediates. |

| CN107417518A | A kind of neighbor-trifluoromethylbenzoic acid synthesis method | Describes a multi-step synthesis of a trifluoromethylbenzoic acid, highlighting common synthetic transformations. | Provides insight into potential synthetic pathways for introducing the trifluoromethyl group. |

| CN103113219A | Synthetic method of 2-chloro-4-trifluoromethyl benzoic acid | Details a specific synthetic route for a chloro-trifluoromethyl-benzoic acid used as a weedicide intermediate. | Illustrates the types of chemical processes and catalysts that might be employed. |

Patents Covering Agrochemical Applications and Intermediates

The primary commercial interest in this compound likely lies in its use as an intermediate for the synthesis of novel agrochemicals, particularly herbicides. The trifluoromethyl group is a well-known pharmacophore in agrochemistry, often imparting increased efficacy and metabolic stability to the final active ingredient.

Patents for agrochemical compositions frequently claim a broad genus of compounds, which may encompass derivatives of this compound. For example, patents for benzoic acid herbicides often describe a range of substitutions on the phenyl ring, including halogens and haloalkyl groups. google.com While a specific patent explicitly naming this compound as an intermediate for a commercialized herbicide is not publicly available, its structural similarity to known herbicidal precursors strongly suggests its potential in this area.

The patent for 2,5-dichloro-3-nitro-benzoic acid, for instance, explicitly states that the compound serves as a starting material for the manufacture of the important commercial herbicide 2,5-dichloro-3-amino-benzoic acid. google.com This direct lineage from a substituted 2,5-dichlorobenzoic acid to a commercial herbicide underscores the potential role of the trifluoromethyl analogue.

Table 2: Examples of Patents for Agrochemicals with Related Structural Motifs This table is generated based on available data for analogous compounds and serves as an illustrative example.

| Patent Number | Title | Application | Relevance to this compound |

| US10772323B2 | Benzoic acid herbicide composition | Herbicidal compositions containing benzoic acid derivatives. google.com | Demonstrates the broad scope of substitutions, including halogens and haloalkyl groups, patented for herbicidal use. |

| EP0527036A1 | Benzoylisoxazoles and their use as herbicides | Herbicidal compounds derived from substituted benzoic acids. googleapis.com | Highlights the use of complex benzoic acid derivatives in the development of new herbicides. |

| US3822311A | Process for the production of 2,5-dichloro-3-nitro-benzoic acid | Herbicidal properties of the compound and its use as a precursor to another herbicide. google.com | Provides a direct link between a 2,5-dichlorinated benzoic acid and a commercial herbicide. |

Patent Trends in Trifluoromethylated Benzoic Acid Derivatives

The number of patents involving trifluoromethylated aromatic compounds, including benzoic acid derivatives, has been steadily increasing. This trend is driven by the recognized benefits of fluorine substitution in modulating the biological activity and physicochemical properties of molecules. In the agrochemical sector, the introduction of a trifluoromethyl group can lead to enhanced herbicidal, fungicidal, or insecticidal activity.

Recent patent filings in this area often focus on:

Novel synthetic methods: Developing more efficient, cost-effective, and environmentally friendly ways to introduce the trifluoromethyl group and other substituents.

New active ingredients: Incorporating trifluoromethylated benzoic acid moieties into larger, more complex molecules to create novel pesticides with improved performance and safety profiles.

Formulation technologies: Developing advanced formulations to enhance the stability, delivery, and efficacy of agrochemicals containing these derivatives.

The growing body of patent literature for trifluoromethylated compounds indicates a highly active area of research and development, suggesting that novel derivatives of this compound are likely being explored in corporate and academic laboratories.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

Future research into 2,5-dichloro-3-(trifluoromethyl)benzoic acid and its derivatives is geared towards developing more efficient, scalable, and environmentally benign synthetic methodologies. While established routes exist, the focus is shifting towards innovative strategies that offer improved yields, functional group tolerance, and atom economy.

One promising area is the refinement of trifluoromethylation reactions. organic-chemistry.orgresearchgate.net Modern methods, such as those using trimethyl(trifluoromethyl)silane (TMSCF₃) with an anhydride (B1165640) as an in situ activating reagent, provide a facile and efficient way to prepare aryl trifluoromethyl ketones from readily available carboxylic acids. acs.org Adapting such protocols could offer direct and scalable alternatives to traditional multi-step procedures that often require harsh conditions. organic-chemistry.org The exploration of novel catalysts and reaction conditions for the direct and selective introduction of the trifluoromethyl group onto dichlorinated benzene (B151609) rings remains an active area of investigation.

Furthermore, the development of one-pot and multicomponent reactions represents a powerful strategy for rapidly assembling complex molecules from simple precursors. nih.govnih.gov These approaches are crucial in drug discovery for creating diverse chemical libraries. nih.gov Future work could involve designing multicomponent reactions that incorporate the this compound skeleton to generate novel heterocyclic compounds with potential biological activity. nih.gov

| Synthetic Strategy | Potential Advantage | Relevant Research Area |

| Advanced Trifluoromethylation | Higher yields, scalability, milder conditions. organic-chemistry.org | Agrochemical and Pharmaceutical Synthesis |

| Multicomponent Reactions | Increased molecular complexity, atom economy, efficiency. nih.gov | Drug Discovery, Library Synthesis |

| Continuous-Flow Synthesis | Enhanced safety, consistency, and scalability for industrial production. precedenceresearch.com | Industrial Chemical Manufacturing |

| Catalyst-Free Amidations | Reduced metal contamination, environmentally benign. mdpi.com | Green Chemistry, API Synthesis |

Design of Next-Generation Biologically Active Molecules

The structural motifs present in this compound make it an attractive starting point for the design of new therapeutic agents. The trifluoromethyl group is a well-established bioisostere that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. ossila.commdpi.com

A significant future direction lies in oncology. Research has shown that 2,5-substituted benzoic acid scaffolds can serve as a basis for developing dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. nih.gov Structure-based design using this core has led to compounds with potent binding affinity, laying the groundwork for advanced dual inhibitors that could offer greater efficacy and combat drug resistance. nih.gov

In the realm of infectious diseases, related compounds such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid are key precursors in the synthesis of 1,3-Benzothiazin-4-ones (BTZs). researchgate.netiucr.org BTZs are a promising new class of anti-tuberculosis agents, with some candidates having reached clinical trials. researchgate.netiucr.org This precedent suggests that the this compound scaffold could be similarly functionalized to produce novel anti-infective agents targeting persistent pathogens.

| Target Class | Therapeutic Area | Rationale for Use of Scaffold |

| Anti-apoptotic Proteins (Mcl-1, Bfl-1) | Oncology | The 2,5-substituted benzoic acid core provides a validated scaffold for potent dual inhibition. nih.gov |

| Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) | Infectious Disease (Tuberculosis) | Serves as a precursor for benzothiazinone (BTZ) synthesis, a class of potent antitubercular agents. researchgate.netiucr.org |

| Various Receptors and Enzymes | General Drug Discovery | The trifluoromethyl group enhances key ADME properties like metabolic stability and binding affinity. mdpi.com |

Integration with Sustainable Chemistry Principles

Aligning chemical synthesis with the principles of green chemistry is a critical goal for future research. The synthesis and derivatization of this compound are ripe for the integration of sustainable practices. This includes the development of processes that reduce waste, eliminate the use of hazardous reagents, and improve energy efficiency.

One emerging strategy is the adoption of continuous-flow manufacturing. precedenceresearch.com This technology can transform traditional batch syntheses, which may involve hazardous exothermic reactions, into safer, more consistent, and scalable processes. precedenceresearch.com Real-time monitoring and control in flow reactors can lead to higher yields and purity, minimizing waste. precedenceresearch.com

Another key principle is the use of solvent-free reactions. Research on related molecules has demonstrated the feasibility of metal- and catalyst-free direct amidation reactions conducted at elevated temperatures without any solvent, displacing the reaction equilibrium by removing the water byproduct. mdpi.com Applying such solventless conditions to the derivatization of this compound would significantly reduce the environmental footprint of these processes. Furthermore, employing green media like PEG-400 in catalyzed reactions offers a more sustainable alternative to traditional organic solvents. nih.gov

Advanced Materials Science Applications

The unique electronic properties conferred by the electron-withdrawing trifluoromethyl and chloro groups make this compound a compelling building block for advanced materials. mdpi.com While direct applications are still emerging, the properties of analogous fluorinated aromatic compounds suggest significant potential in materials science.

There is potential in the field of liquid crystals and optoelectronic devices. nih.gov The rigid aromatic core and strong dipole moment of molecules derived from this acid could be exploited to create materials with specific mesomorphic and photophysical properties. nih.gov For instance, related fluorinated benzoic acids are used as building blocks for materials in applications like dye-sensitized solar cells (DSSC). ossila.com

Furthermore, this compound could serve as a monomer or functional additive in the synthesis of advanced polymers. The trifluoromethyl group is known to impart desirable properties such as thermal stability, chemical resistance, and low surface energy. Precursors like trifluoromethyl diazirines have been used to create cross-linking in polymers such as polyethylene. acs.org Derivatives of this compound could be designed to polymerize or graft onto polymer backbones, creating materials with tailored properties for specialized applications in electronics, aerospace, or coatings.

Q & A

Q. What are the optimal synthetic routes for 2,5-dichloro-3-(trifluoromethyl)benzoic Acid, and how can side-product formation be minimized?

- Methodological Answer : The synthesis typically involves halogenation and trifluoromethylation steps. A common approach is the direct chlorination of a benzoic acid precursor followed by trifluoromethyl group introduction via Ullmann coupling or radical trifluoromethylation. Key challenges include regioselectivity in chlorination and avoiding over-halogenation. Using anhydrous solvents (e.g., DMF or THF) and controlled reaction temperatures (0–25°C) reduces side products like polychlorinated derivatives. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) improves yield .

Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize this compound?

- Methodological Answer :

- NMR : The aromatic proton environment is deshielded due to electron-withdrawing groups (Cl, CF₃). In H NMR, splitting patterns depend on substituent positions; F NMR shows a distinct singlet for the CF₃ group (~-60 ppm).

- IR : Strong C=O stretching (~1680–1700 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) are diagnostic.

- MS : High-resolution ESI-MS confirms the molecular ion ([M-H]⁻ at m/z ~287). Cross-reference with NIST Chemistry WebBook data ensures accuracy .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts electronic properties. Basis sets like 6-311+G(d,p) account for polarization and diffuse effects. Key analyses include:

- Electrostatic Potential Maps : Visualize electron-deficient regions (due to Cl/CF₃) for nucleophilic attack prediction.

- Frontier Molecular Orbitals : HOMO-LUMO gaps correlate with stability; smaller gaps suggest higher reactivity.

- Thermochemical Data : Atomization energies and ionization potentials calculated via DFT align with experimental values (average deviation <3 kcal/mol) .

Q. How do crystallographic studies resolve ambiguities in molecular geometry caused by heavy substituents (Cl, CF₃)?

- Methodological Answer : Single-crystal X-ray diffraction paired with SHELXL refinement resolves steric and electronic effects. The CF₃ group’s rotational disorder is modeled using ORTEP-3 for thermal ellipsoid visualization. Mercury software aids in analyzing packing interactions (e.g., Cl···Cl halogen bonding) and hydrogen-bonding networks. For accurate results:

Q. How can researchers address contradictions between experimental and computational data (e.g., bond lengths, reaction energetics)?